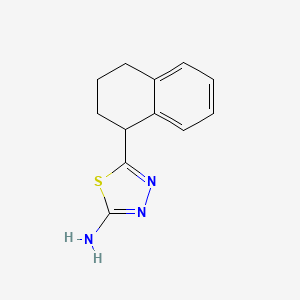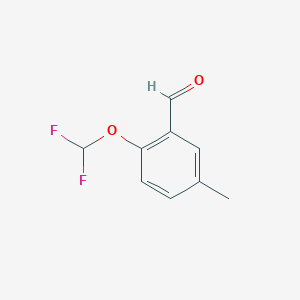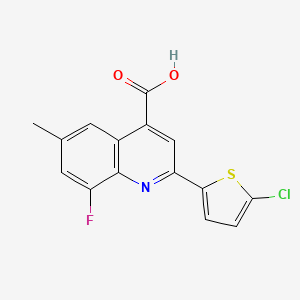
Potassium (cyclopropylmethyl)trifluoroborate
Vue d'ensemble
Description
Potassium (cyclopropylmethyl)trifluoroborate is a chemical compound with the molecular formula C4H7BF3K . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 162 g/mol .
Synthesis Analysis
Potassium trifluoroborates, including this compound, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The InChI code for this compound is1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1 . The InChI key is XCCLGHIXYQZPIA-UHFFFAOYSA-N . The canonical SMILES representation is B-(F)(F)F.[K+] . Chemical Reactions Analysis
Potassium trifluoroborates are used in Suzuki-Miyaura cross-coupling reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.01 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are 162.0229964 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 9 and a complexity of 88.3 .Applications De Recherche Scientifique
1. Cross-Coupling Reactions
Potassium (cyclopropylmethyl)trifluoroborate is notably used in cross-coupling reactions. Fang, Yan, and Deng (2004) observed that cyclopropanation of alkenylboronic esters, followed by treatment with KHF2, produces potassium cyclopropyl trifluoroborates. These compounds undergo Suzuki-Miyaura cross-coupling with aryl bromides, retaining configuration and yielding cyclopropyl-substituted arenes (Fang, Yan, & Deng, 2004). Similarly, Molander and Gormisky (2008) found that potassium cyclopropyl- and cyclobutyltrifluoroborates can couple with aryl chlorides in Suzuki-Miyaura cross-coupling, yielding various substituted aryl cyclopropanes and cyclobutanes (Molander & Gormisky, 2008).
2. Synthesis and Stability
Molander and Rivero (2002) highlight that potassium alkenyltrifluoroborates, including this compound, are air- and moisture-stable solids, making them suitable for indefinite storage. They can effectively participate in palladium-catalyzed coupling reactions with aryl or alkenyl halides or triflates (Molander & Rivero, 2002).
3. Enantioselective Synthesis
Charette, Mathieu, and Fournier (2005) reported the diastereoselective synthesis of potassium cyclopropyl trifluoroborates, demonstrating their use in creating 1,2,3-functionalized cyclopropanes. This method involves cyclopropanation of an allylic alcohol, followed by a zinc-boron exchange and KHF2 treatment (Charette, Mathieu, & Fournier, 2005).
4. Radical Cyclizations
Lockner, Dixon, Risgaard, and Baran (2011) explored the use of this compound in radical cyclizations. They employed conditions that allowed for practical radical cyclizations with organoboronic acids and trifluoroborates, demonstrating the formation of polycyclic scaffolds (Lockner, Dixon, Risgaard, & Baran, 2011).
5. Arylation and Amination Reactions
Liesen et al. (2012) investigated the conversion of potassium aryl trifluoroborates, including this compound, into aryl amines. They used a catalytic amount of CuSO4·5H2O and aqueous ammonia, demonstrating efficient conversion under aerobic conditions (Liesen et al., 2012).
Mécanisme D'action
Target of Action
Potassium (cyclopropylmethyl)trifluoroborate primarily targets the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) with organic halides .
Mode of Action
This compound, as an organotrifluoroborate, acts as a versatile and stable boronic acid surrogate . It interacts with its targets by providing a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is significant in organic synthesis, allowing for the formation of complex organic compounds from simpler ones. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
As a chemical reagent used in laboratory settings, it’s important to note that it is typically handled and stored under an inert atmosphere at temperatures between 2-8°c to maintain its stability and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of various organic compounds, leading to the creation of complex molecules from simpler ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be stable and reactive under an inert atmosphere and within a specific temperature range (2-8°C) . These conditions help prevent the compound from reacting with other substances in the environment, thereby maintaining its efficacy and stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Potassium (cyclopropylmethyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins involved in these reactions. For instance, it is known to interact with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. These interactions are crucial for the synthesis of complex organic molecules, which are essential in drug development and other biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including changes in cellular metabolism and gene expression. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts, leading to the formation of complex organic molecules that are essential for various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It can interact with transporters and binding proteins that facilitate its movement within cells. These interactions can affect its localization and accumulation, ultimately influencing its biochemical activity. For instance, in certain cell types, this compound can accumulate in specific cellular compartments, leading to changes in cellular function .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals can affect its biochemical activity, leading to changes in cellular function. For example, in certain cell types, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins, affecting gene expression and cellular metabolism .
Propriétés
IUPAC Name |
potassium;cyclopropylmethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCLGHIXYQZPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356481-57-6 | |
| Record name | potassium (cyclopropylmethyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



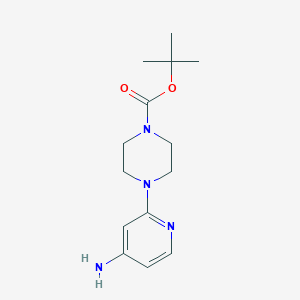
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
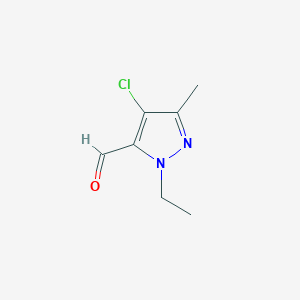
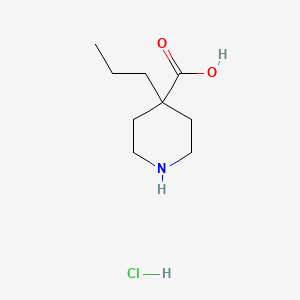
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
amine](/img/structure/B1454388.png)
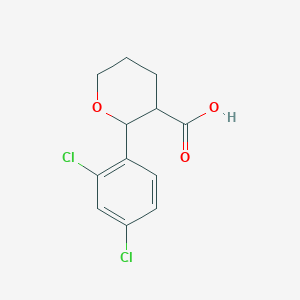
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

